molecular formula C5H7N3O2 B1601597 Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 57362-82-0

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1601597
CAS No.: 57362-82-0
M. Wt: 141.13 g/mol
InChI Key: MHGDTEULYQGOEU-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that contains two methyl groups and one carbonyl group. It is used in the production of polymers such as cellulose acetate and other commercial products . This compound is part of the triazole family, which is known for its diverse applications in various fields including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to act as a precursor in the synthesis of nucleoside analogues, such as Ribavirin . The interaction of this compound with enzymes involved in esterification processes is crucial for its function. It is synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The nature of these interactions involves the formation of ester bonds, which are essential for the compound’s stability and reactivity in biochemical pathways.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of nucleoside analogues suggests its potential impact on DNA and RNA synthesis, which can alter gene expression patterns . Additionally, its interaction with cellular enzymes may influence metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s ability to form ester bonds with enzymes and proteins is a key aspect of its mechanism of action . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, the compound’s influence on gene expression may involve changes in transcriptional regulation, mediated by its interaction with nucleic acids and transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and gene expression, which may vary depending on the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced nucleoside synthesis and improved cellular function . At higher doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleoside synthesis . The compound interacts with enzymes such as esterases and carboxylases, which facilitate its conversion into active metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s role in these pathways highlights its importance in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The localization of the compound within cells can influence its biochemical activity and interactions with other biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function . The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with enzymes and proteins, thereby influencing its overall biochemical effects.

Preparation Methods

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through several methods. One common method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . This reaction typically requires an acidic catalyst and is conducted under reflux conditions. Industrial production methods often involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds such as:

This compound is unique due to its specific structural features and the range of applications it offers in various fields.

Properties

IUPAC Name

methyl 1-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-3-4(6-7-8)5(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGDTEULYQGOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504530
Record name Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57362-82-0
Record name Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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